3-(3-Fluorophenoxy)-2-methylpropane-1-sulfonyl chloride
CAS No.:
Cat. No.: VC18114879
Molecular Formula: C10H12ClFO3S
Molecular Weight: 266.72 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H12ClFO3S |
|---|---|
| Molecular Weight | 266.72 g/mol |
| IUPAC Name | 3-(3-fluorophenoxy)-2-methylpropane-1-sulfonyl chloride |
| Standard InChI | InChI=1S/C10H12ClFO3S/c1-8(7-16(11,13)14)6-15-10-4-2-3-9(12)5-10/h2-5,8H,6-7H2,1H3 |
| Standard InChI Key | QHHJGLVZHFLLHE-UHFFFAOYSA-N |
| Canonical SMILES | CC(COC1=CC(=CC=C1)F)CS(=O)(=O)Cl |
Introduction
Structural and Molecular Characteristics
IUPAC Nomenclature and Molecular Architecture
The systematic name 3-(3-fluorophenoxy)-2-methylpropane-1-sulfonyl chloride reflects its branched alkane backbone, where a sulfonyl chloride (–SO₂Cl) group is attached to the first carbon, a methyl group (–CH₃) to the second carbon, and a 3-fluorophenoxy (–O–C₆H₄–F) moiety to the third carbon . The fluorine atom at the meta position of the aromatic ring introduces electronic effects that modulate the compound’s reactivity compared to ortho- or para-substituted analogues.
Table 1: Molecular Descriptors of 3-(3-Fluorophenoxy)-2-methylpropane-1-sulfonyl Chloride
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₂ClFO₃S |
| Molecular Weight | 266.72 g/mol |
| Canonical SMILES | CC(COC1=CC(=CC=C1)F)CS(=O)(=O)Cl |
| InChI Key | NOODDFNZRQYOTL-UHFFFAOYSA-N |
| PubChem CID | 64217430 |
The three-dimensional structure features a tetrahedral sulfur center in the sulfonyl chloride group, with bond angles and lengths consistent with sp³ hybridization . The 3-fluorophenoxy group adopts a planar conformation due to resonance stabilization, while the methyl group introduces steric hindrance that influences nucleophilic attack at the sulfur atom.
Synthesis and Manufacturing
Conventional Synthetic Routes
The synthesis of 3-(3-fluorophenoxy)-2-methylpropane-1-sulfonyl chloride typically follows a two-step protocol:
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Sulfonation: Reaction of 3-fluorophenol with 2-methylpropane-1-sulfonic acid in the presence of chlorosulfonic acid (ClSO₃H) at 70–80°C under nitrogen .
-
Chlorination: Treatment of the intermediate sulfonic acid with thionyl chloride (SOCl₂) to yield the sulfonyl chloride. Excess SOCl₂ is removed via distillation, and the product is isolated by precipitation in ice water .
Table 2: Representative Synthesis Conditions
| Parameter | Value |
|---|---|
| Temperature | 70–80°C |
| Reagents | ClSO₃H, SOCl₂, sulfamic acid |
| Yield | 82–94% (theoretical) |
| Purity | ≥95% (by NMR) |
The addition of sulfamic acid (NH₂SO₃H) suppresses side reactions such as sulfone formation, improving yields by 10–15% compared to methods without this additive .
Industrial Scalability and Challenges
Large-scale production requires stringent moisture control, as hydrolysis of the sulfonyl chloride group generates corrosive HCl gas. Continuous-flow reactors with in-line drying agents (e.g., molecular sieves) are employed to mitigate this issue. Impurities such as 3-fluorophenol residuals are removed via liquid-liquid extraction using ethyl acetate and sodium bicarbonate .
Physicochemical Properties
Stability and Solubility
The compound is hygroscopic and decomposes upon prolonged exposure to humidity. It is soluble in polar aprotic solvents (e.g., dimethylformamide, acetonitrile) but insoluble in water and alkanes .
Table 3: Solubility Profile
| Solvent | Solubility (mg/mL) |
|---|---|
| DMF | 45.2 |
| Acetonitrile | 32.7 |
| Dichloromethane | 28.9 |
| Water | <0.1 |
Thermal Behavior
Differential scanning calorimetry (DSC) reveals a melting point of 89–92°C and decomposition onset at 210°C. The thermal stability is superior to non-fluorinated analogues due to the fluorine atom’s electron-withdrawing effect, which strengthens the C–S bond.
Chemical Reactivity and Applications
Nucleophilic Substitution Reactions
The sulfonyl chloride group undergoes rapid nucleophilic displacement with amines, alcohols, and thiols. For example, reaction with primary amines produces sulfonamides, a class of compounds with documented antibacterial activity :
Table 4: Reaction Kinetics with Aniline
| Condition | Rate Constant (k, s⁻¹) |
|---|---|
| 25°C, DMF | 1.2 × 10⁻³ |
| 50°C, DMF | 4.7 × 10⁻³ |
Pharmaceutical Intermediates
The compound serves as a precursor to protease inhibitors and kinase modulators. Its 3-fluorophenoxy group enhances binding affinity to hydrophobic enzyme pockets, as demonstrated in preclinical studies targeting HIV-1 protease .
Comparison with Structural Analogues
Table 5: Substituent Effects on Reactivity
| Compound | Fluorine Position | Melting Point (°C) | Hydrolysis Rate (k, h⁻¹) |
|---|---|---|---|
| 3-(2-Fluorophenoxy) | ortho | 78–81 | 0.18 |
| 3-(3-Fluorophenoxy) | meta | 89–92 | 0.12 |
| 3-(4-Fluorophenoxy) | para | 85–88 | 0.15 |
The meta-fluoro isomer exhibits slower hydrolysis due to reduced resonance stabilization of the transition state.
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